Cas no 86554-90-7 (2-Naphthalenamine,1,2,3,4-tetrahydro-6-methoxy-, hydrochloride, (+)- (9CI))

2-Naphthalenamine,1,2,3,4-tetrahydro-6-methoxy-, hydrochloride, (+)- (9CI) structure
86554-90-7 structure
Product Name:2-Naphthalenamine,1,2,3,4-tetrahydro-6-methoxy-, hydrochloride, (+)- (9CI)
Numero CAS:86554-90-7
MF:C11H16ClNO
MW:213.703842163086
CID:708505
PubChem ID:12843125
Update Time:2025-04-19

2-Naphthalenamine,1,2,3,4-tetrahydro-6-methoxy-, hydrochloride, (+)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Naphthalenamine,1,2,3,4-tetrahydro-6-methoxy-, hydrochloride, (+)- (9CI)
    • 6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YLAMINE HYDROCHLORIDE
    • 1,2,3,4-Tetrahydro-6-methoxy-2-naphthylamin*HCl
    • 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene hydrochloride
    • 6-Amino-2-methoxy-5,6,7,8-tetrahydro-naphthalene hydrochloride
    • 6-methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride
    • 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride
    • N-p-toluenesulfonyl-6-methoxy-1,2-dihydroquinoline
    • (R)-6-Methoxy-2-aminotetralin hydrochloride
    • SCHEMBL2991649
    • (S)-6-methoxy-2-aminotetralin hydrochloride
    • (6-methoxytetralin-2-yl)ammonium chloride
    • SB37038
    • 6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE HCL
    • 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
    • 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine HCl
    • AKOS024262152
    • 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-aminehydrochloride
    • MFCD01712014
    • EN300-132825
    • FT-0727200
    • AB09822
    • 2-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene hydrochloride
    • CS-0172612
    • 86554-90-7
    • C91698
    • DTXSID60960494
    • AS-82808
    • 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
    • 6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YLAMINEHYDROCHLORIDE
    • CHEMBL535852
    • VANKCRQVOCWUPP-UHFFFAOYSA-N
    • 4003-88-7
    • Inchi: 1S/C11H15NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H
    • Chiave InChI: VANKCRQVOCWUPP-UHFFFAOYSA-N
    • Sorrisi: Cl.O(C)C1C=CC2=C(C=1)CCC(C2)N

Proprietà calcolate

  • Massa esatta: 213.09200
  • Massa monoisotopica: 213.0920418g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 172
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 35.2Ų

Proprietà sperimentali

  • PSA: 35.25000
  • LogP: 3.01350
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd